![molecular formula C25H25N3O4 B2481202 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-88-7](/img/structure/B2481202.png)

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

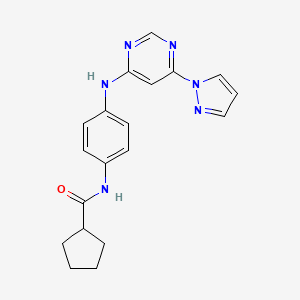

The synthesis of fused pyrimidine derivatives, including those similar to the target compound, often involves multi-step reactions utilizing specific starting materials and conditions to achieve the desired product. For instance, Teimouri and Bazhrang (2006) described a facile synthesis method for creating highly substituted furopyrimidinones, a related class, through a one-pot three-component reaction, highlighting the efficiency and simplicity of modern synthetic approaches (Teimouri & Bazhrang, 2006). Similarly, Hu, Liu, and Ding (2010) demonstrated the synthesis of tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine-2,5-(1H,3H)-diones, showcasing the versatility of synthesis techniques in creating complex fused pyrimidine structures (Hu, Liu, & Ding, 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds similar to the target molecule have been characterized using various spectroscopic and crystallographic techniques. Acosta Quintero et al. (2018) provided a detailed analysis of the molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines, utilizing IR, 1H and 13C NMR spectroscopy, and mass spectrometry, along with X-ray crystallography (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

The target compound, like its analogs, participates in a variety of chemical reactions, demonstrating its reactivity and potential for further chemical modifications. Inazumi et al. (1994) described the thermal ene reaction leading to pyrimido[4,5-b]azepines, illustrating the intramolecular reaction capabilities of pyrimidine derivatives (Inazumi et al., 1994).

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of novel heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis of fused pyrimidine derivatives and their reactions with α-amino acid derivatives have been described, which can lead to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives through well-known condensation processes. These processes depend on the substituent patterns of the amino acid derivatives used, illustrating the complexity and versatility of heterocyclic compound synthesis (Inazumi et al., 1994).

Potential Pharmacological Applications

The synthesis of thieno[2,3-b]azepin-4-ones, which have been explored for their antineoplastic (anti-cancer) properties, demonstrates the potential pharmacological applications of complex heterocyclic compounds. Although the preliminary biological data for these compounds did not indicate significant antineoplastic activity, the approach highlights the ongoing search for novel compounds with therapeutic potential (Koebel et al., 1975).

Photophysical Properties and Sensing Applications

Further research into the photophysical properties of pyrimidine-phthalimide derivatives has shown that these compounds can exhibit solid-state fluorescence and solvatochromism, which could be harnessed for applications in materials science, including the development of pH sensors and logic gates. The ability to tune the photophysical properties of these compounds through molecular design opens up new avenues for their application in sensing technologies (Yan et al., 2017).

properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-17-10-12-18(13-11-17)28-24(30)23-22(19-8-4-5-9-20(19)32-23)27(25(28)31)16-21(29)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJGDZJEPYOPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)

![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)